![molecular formula C8H6OTe B13795725 Benzo[c]tellurophen-1(3H)-one CAS No. 78482-05-0](/img/structure/B13795725.png)
Benzo[c]tellurophen-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c]tellurophen-1(3H)-one is a heterocyclic compound containing tellurium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]tellurophen-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tellurium-containing precursors with aromatic compounds under controlled temperatures and pressures. The reaction conditions often require the presence of catalysts to facilitate the formation of the tellurophene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[c]tellurophen-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert it into tellurides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tellurium atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are commonly employed.
Major Products: The major products formed from these reactions include various tellurium-containing derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Benzo[c]tellurophen-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is explored for use in materials science, particularly in the development of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of Benzo[c]tellurophen-1(3H)-one involves its interaction with molecular targets through its tellurium atom. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions is a key feature.
Comparaison Avec Des Composés Similaires
- Benzo[b]tellurophene
- Dibenzo[b,d]tellurophene
- Benzofuran
- Benzothiophene
Comparison: Benzo[c]tellurophen-1(3H)-one is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur and oxygen analogs (benzothiophene and benzofuran). The tellurium atom provides different reactivity patterns, making this compound a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
78482-05-0 |
|---|---|
Formule moléculaire |
C8H6OTe |
Poids moléculaire |
245.7 g/mol |
Nom IUPAC |
3H-2-benzotellurophen-1-one |
InChI |
InChI=1S/C8H6OTe/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2 |
Clé InChI |
CWEKCIWUHKCXFB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)[Te]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




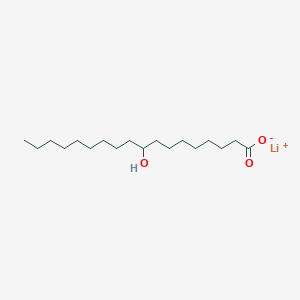
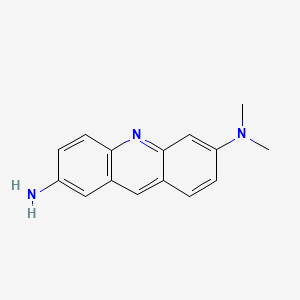
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
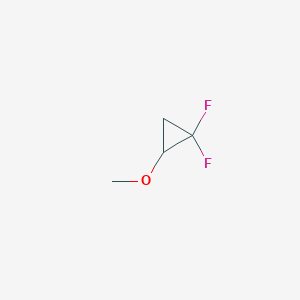
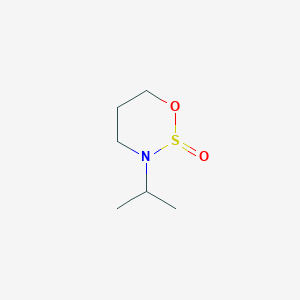

![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
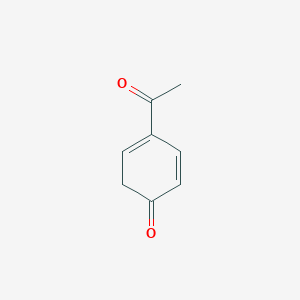
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
